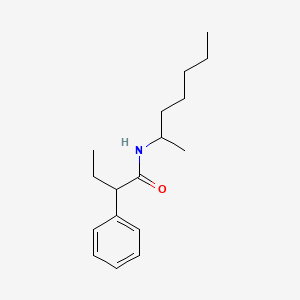

N-(1-methylhexyl)-2-phenylbutanamide

Description

N-(1-methylhexyl)-2-phenylbutanamide is a synthetic organic compound characterized by a phenylbutanamide backbone substituted with a 1-methylhexyl group at the nitrogen atom. Notably, it is a homolog of JWH-018 (a well-studied synthetic cannabinoid), where the naphthoyl moiety is replaced with a phenylbutanamide group and a branched 1-methylhexyl chain . This structural modification likely alters its receptor binding affinity, metabolic stability, and pharmacological profile compared to classical cannabinoids.

Propriétés

IUPAC Name |

N-heptan-2-yl-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-4-6-8-11-14(3)18-17(19)16(5-2)15-12-9-7-10-13-15/h7,9-10,12-14,16H,4-6,8,11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKUKMKTAYFRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)NC(=O)C(CC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural Analogues in the JWH Series

N-(1-methylhexyl)-2-phenylbutanamide shares structural similarities with JWH-018 derivatives, particularly those with modified alkyl side chains. Key comparisons include:

Key Trends :

Anti-inflammatory and Analgesic Analogues

Substituted phenoxy acetamide derivatives, such as those described in , share functional similarities (amide linkage, aromatic groups) but differ in core structure. For example:

- 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide: Exhibits anti-inflammatory and analgesic activity with IC₅₀ values of 12–18 μM in COX-2 inhibition assays .

- N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide: Shows enhanced antipyretic activity due to bromine-induced electronic effects .

Comparison with N-(1-methylhexyl)-2-phenylbutanamide :

- Activity Profile: Unlike these anti-inflammatory acetamides, N-(1-methylhexyl)-2-phenylbutanamide’s phenylbutanamide core may prioritize cannabinoid receptor modulation over cyclooxygenase inhibition.

- Structural Flexibility : The bicyclic or halogenated substituents in compounds confer distinct steric and electronic properties, unlike the linear 1-methylhexyl group in the target compound .

Complex Pharmacopeial Analogues

Highly specialized analogues, such as those in Pharmacopeial Forum (), feature multi-ring systems and stereochemical complexity (e.g., tetrahydropyrimidin-1(2H)-yl groups). These compounds are designed for targeted therapeutic applications (e.g., antiviral or anticancer use) and lack direct structural or functional overlap with N-(1-methylhexyl)-2-phenylbutanamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.